molecular formula C19H21NO5 B15005966 4-(2,3-Dimethoxy-phenyl)-6,7-dimethoxy-3,4-dihydro-1H-quinolin-2-one

4-(2,3-Dimethoxy-phenyl)-6,7-dimethoxy-3,4-dihydro-1H-quinolin-2-one

Cat. No.: B15005966
M. Wt: 343.4 g/mol
InChI Key: NAGKYQCMIRLGIR-UHFFFAOYSA-N
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Description

4-(2,3-Dimethoxy-phenyl)-6,7-dimethoxy-3,4-dihydro-1H-quinolin-2-one is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core structure substituted with methoxy groups, which can influence its chemical reactivity and biological activity.

Preparation Methods

The synthesis of 4-(2,3-Dimethoxy-phenyl)-6,7-dimethoxy-3,4-dihydro-1H-quinolin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

4-(2,3-Dimethoxy-phenyl)-6,7-dimethoxy-3,4-dihydro-1H-quinolin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using reagents like sodium borohydride or lithium aluminum hydride can modify the quinoline core.

    Substitution: Electrophilic and nucleophilic substitution reactions can be performed to introduce different substituents on the aromatic ring.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield different products.

Common reagents and conditions used in these reactions include organic solvents like methanol, ethanol, and dichloromethane, as well as catalysts such as palladium on carbon.

Scientific Research Applications

4-(2,3-Dimethoxy-phenyl)-6,7-dimethoxy-3,4-dihydro-1H-quinolin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2,3-Dimethoxy-phenyl)-6,7-dimethoxy-3,4-dihydro-1H-quinolin-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and influencing cellular pathways. For example, it may act as an agonist or antagonist at certain receptors, affecting signal transduction processes.

Comparison with Similar Compounds

4-(2,3-Dimethoxy-phenyl)-6,7-dimethoxy-3,4-dihydro-1H-quinolin-2-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the quinoline core, which can impart distinct chemical and biological properties.

Properties

Molecular Formula

C19H21NO5

Molecular Weight

343.4 g/mol

IUPAC Name

4-(2,3-dimethoxyphenyl)-6,7-dimethoxy-3,4-dihydro-1H-quinolin-2-one

InChI

InChI=1S/C19H21NO5/c1-22-15-7-5-6-11(19(15)25-4)12-9-18(21)20-14-10-17(24-3)16(23-2)8-13(12)14/h5-8,10,12H,9H2,1-4H3,(H,20,21)

InChI Key

NAGKYQCMIRLGIR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OC)C2CC(=O)NC3=CC(=C(C=C23)OC)OC

Origin of Product

United States

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